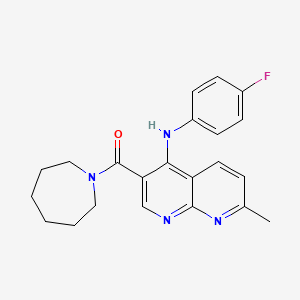

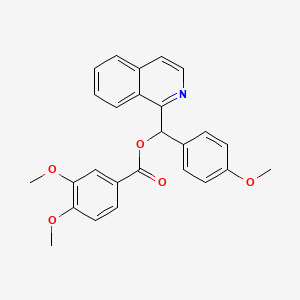

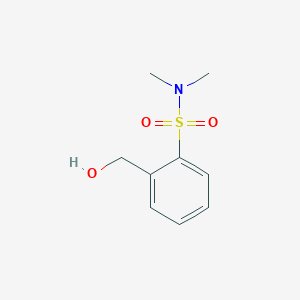

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide and similar compounds involves complex chemical reactions, including nucleophilic displacement and the use of specific catalysts or conditions to achieve desired molecular structures. For instance, the feasibility of nucleophilic displacement of bromide in 4-bromopyrazole rings with [18F]fluoride has been demonstrated, leading to potential radiotracers for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to determine the conformations and spatial arrangements of atoms within the compound. The analysis reveals the compound's potential for interactions with biological targets, informing its design and synthesis (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving this compound include its ability to undergo various substitutions, additions, and cycloadditions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties (Ledenyova et al., 2018).

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antituberculosis Activity : Compounds similar in structure have shown promising activity against Mycobacterium tuberculosis, indicating potential for the development of new antituberculosis agents. One such study found that thiazole-aminopiperidine hybrids exhibited activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, suggesting the therapeutic potential of structurally related compounds (V. U. Jeankumar et al., 2013).

Anticancer Agents : Derivatives of piperidine and pyrazole have been evaluated for their anticancer activities, highlighting the importance of these scaffolds in the development of novel anticancer agents. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as anticancer agents, showing significant activity against certain cancer cell lines (A. Rehman et al., 2018).

Antimicrobial Activity : Various N-substituted derivatives of piperidines have demonstrated moderate to high antibacterial activity, suggesting that modifications to the piperidine core can enhance antimicrobial properties (H. Khalid et al., 2016).

Organic Synthesis Applications

Synthetic Methodologies : Research into the synthesis of heterocyclic compounds based on the piperidine scaffold has provided valuable methodologies for constructing complex molecules. For instance, the synthesis of thio-substituted ethyl nicotinates and related heterocycles has expanded the toolkit for creating molecules with potential biological activities (M. Gad-Elkareem et al., 2011).

Green Chemistry Approaches : The development of environmentally friendly synthetic routes for the preparation of piperidine-based compounds, such as thiophenyl pyrazoles and isoxazoles, reflects the ongoing efforts to make chemical synthesis more sustainable (D. Sowmya et al., 2018).

Propriétés

IUPAC Name |

1-methylsulfonyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3S2/c1-25(22,23)19-8-3-13(4-9-19)16(21)17-11-15(14-5-10-24-12-14)20-7-2-6-18-20/h2,5-7,10,12-13,15H,3-4,8-9,11H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTQLEZAKHCYRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496348.png)

![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2496349.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2496352.png)

![N-(2-fluorophenyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2496353.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)